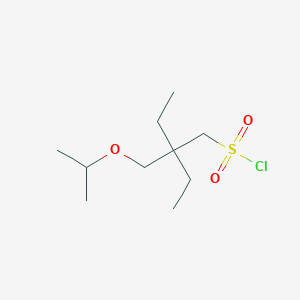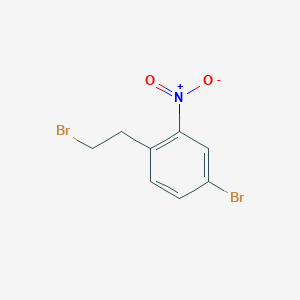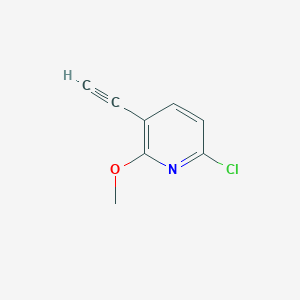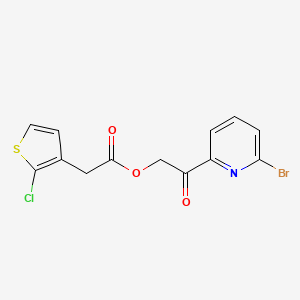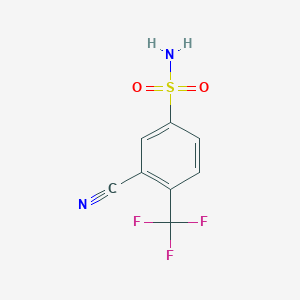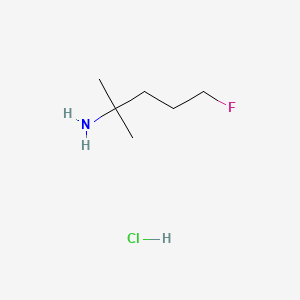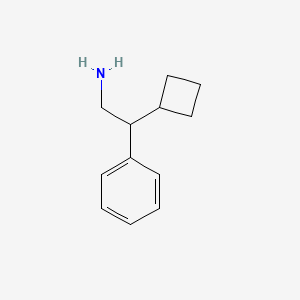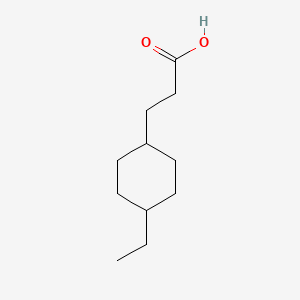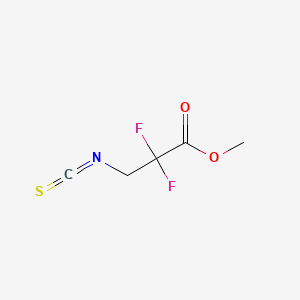
Methyl 2,2-difluoro-3-isothiocyanatopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,2-difluoro-3-isothiocyanatopropanoate is an organic compound with the molecular formula C5H5F2NO2S. This compound is characterized by the presence of both fluorine and isothiocyanate groups, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-difluoro-3-isothiocyanatopropanoate typically involves the reaction of a suitable precursor with reagents that introduce the fluorine and isothiocyanate groups. One common method involves the reaction of 2,2-difluoro-3-hydroxypropanoic acid with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and quality control to ensure the final product meets the required specifications. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 2,2-difluoro-3-isothiocyanatopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The fluorine atoms in the compound can influence its reactivity towards oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution and addition reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield ureas or thioureas, while reaction with alcohols can produce esters or ethers.
科学研究应用
Methyl 2,2-difluoro-3-isothiocyanatopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function.
Industry: The compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 2,2-difluoro-3-isothiocyanatopropanoate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic sites in biomolecules, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and stability, contributing to its overall mechanism of action.
相似化合物的比较
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound also contains fluorine atoms and is used in similar applications, such as the synthesis of fluorinated compounds.
2,2-Difluoro-3-oxopentanoate: Another fluorinated compound with applications in organic synthesis.
Uniqueness
Methyl 2,2-difluoro-3-isothiocyanatopropanoate is unique due to the presence of both fluorine and isothiocyanate groups, which confer distinct reactivity and properties. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles.
属性
分子式 |
C5H5F2NO2S |
|---|---|
分子量 |
181.16 g/mol |
IUPAC 名称 |
methyl 2,2-difluoro-3-isothiocyanatopropanoate |
InChI |
InChI=1S/C5H5F2NO2S/c1-10-4(9)5(6,7)2-8-3-11/h2H2,1H3 |
InChI 键 |
OJLDJNWPGCPNTG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CN=C=S)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)
